molecular formula C9H15N3O B13161004 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13161004
M. Wt: 181.23 g/mol
InChI Key: VCSHDKSXQADDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole ring, a privileged scaffold known for its remarkable metabolic stability and its role as a bioisostere for ester and amide functionalities . This substitution can lead to improved pharmacokinetic properties in lead compounds . The integration of a pyrrolidine moiety further enhances the molecular complexity, offering a nitrogen-containing heterocycle that can be critical for target engagement. This compound is primarily intended for use in pharmaceutical R&D. The 1,2,4-oxadiazole core is associated with a broad spectrum of biological activities, making it a valuable template for developing novel therapeutic agents . Researchers can utilize this compound as a building block for constructing more complex molecules or as a core structure for probing specific biological pathways. Literature indicates that structural analogs of 1,2,4-oxadiazoles have demonstrated potential in various research areas, including as anticancer agents by targeting enzymes like thymidylate synthase, as immunomodulators, and as antimicrobial agents . Its well-defined structure allows for systematic structural-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity for specific targets. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-propyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O/c1-2-3-8-11-9(12-13-8)7-4-5-10-6-7/h7,10H,2-6H2,1H3

InChI Key

VCSHDKSXQADDBK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C2CCNC2

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and well-established method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. This approach was first described by Tiemann and Krüger and has been refined over time to improve yields and reaction conditions.

  • Amidoximes are typically prepared from nitriles by reaction with hydroxylamine.
  • Cyclization is achieved by reacting amidoximes with acyl chlorides or activated carboxylic acids under heating, sometimes catalyzed by bases like pyridine or tetrabutylammonium fluoride (TBAF).
  • Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), TBTU, or T3P can be used to activate carboxylic acids for amidoxime cyclization.

Advantages: Simple starting materials, relatively mild conditions.

Limitations: Moderate yields, purification challenges, sometimes harsh reagents.

1,3-Dipolar Cycloaddition Methods

Another approach involves the 1,3-dipolar cycloaddition between nitriles and nitrile oxides to form the 1,2,4-oxadiazole ring. This method is less common for highly substituted derivatives but can be useful for certain substitution patterns.

Specific Synthetic Routes for 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Preparation of Key Intermediates

  • Pyrrolidin-3-yl Substituent Introduction: The pyrrolidin-3-yl group can be introduced via nucleophilic substitution or by using pyrrolidine derivatives as starting materials or intermediates.
  • Propyl Substituent Introduction: The propyl group at the 5-position is typically introduced through the corresponding propionyl chloride or propionic acid derivative in the cyclization step.

Cyclization of Amidoxime with Propionyl Chloride

A representative procedure involves:

  • Synthesis of Amidoxime Intermediate:

    • Starting from 3-pyrrolidinyl nitrile, reaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in ethanol or water yields the amidoxime intermediate.
  • Cyclization to Oxadiazole:

    • The amidoxime is then reacted with propionyl chloride in the presence of pyridine or triethylamine as a base at elevated temperatures (typically 80–110 °C).
    • The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the acyl chloride, followed by ring closure and elimination of HCl to form the 1,2,4-oxadiazole ring.
  • Purification:

    • The crude product is purified by column chromatography or recrystallization.

Alternative Multi-Component Reaction (MCR) Approaches

Recent advances have demonstrated metal-free multi-component reactions (MCR) combining amines, aldehydes, azides, and isocyanides to form substituted oxadiazoles via tetrazole intermediates followed by Huisgen rearrangement. Although primarily reported for 1,3,4-oxadiazoles, similar strategies may be adapted for 1,2,4-oxadiazoles with appropriate modifications.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Amidoxime formation Hydroxylamine hydrochloride, base, EtOH/H2O, reflux 70–85 Mild conditions, good conversion
Cyclization with propionyl chloride Propionyl chloride, pyridine or TEA, 80–110 °C, 4–12 h 50–75 Base catalysis improves yield; temperature critical
Purification Column chromatography (silica gel), recrystallization Purity >95% achievable

Mechanistic Insights

  • The cyclization involves initial nucleophilic attack of the amidoxime hydroxyl on the acyl chloride carbonyl carbon.
  • Formation of an O-acyl amidoxime intermediate occurs.
  • Intramolecular nucleophilic attack by the nitrogen on the acyl carbonyl leads to ring closure.
  • Elimination of HCl completes the formation of the 1,2,4-oxadiazole ring.

Summary of Literature Findings

Method Starting Materials Key Reagents Yield Range Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime from nitrile + acyl chloride Pyridine, TEA, heat 50–75% Straightforward, scalable Moderate yield, purification needed
MCR via Tetrazole Intermediate Amine, aldehyde, azide, isocyanide Acid, pyridine, heat ~30% (for 1,3,4-oxadiazoles) Structural diversity possible Lower yield, more complex steps
1,3-Dipolar Cycloaddition Nitrile + nitrile oxide Various Variable Alternative ring formation Less common, substrate-specific

Chemical Reactions Analysis

Types of Reactions

5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: In OLEDs and OPVs, the compound functions as a charge transport material, facilitating the movement of electrons or holes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 5-propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Features
Target Compound Pyrrolidin-3-yl Propyl Pyrrolidine enables H-bonding; propyl enhances lipophilicity.
2-(5-Propyl-1,2,4-oxadiazol-3-yl)pyridine Pyridine Propyl Aromatic pyridine may engage in π-π stacking; reduced basicity vs. pyrrolidine.
5-Cyclopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole Pyridin-3-yl Cyclopropyl Cyclopropyl adds rigidity; pyridine’s electron-deficient ring may alter binding.
Compounds 1a/1b (SARS-CoV-2 inhibitors) 4-Pyridyl Phenylethyl-pyrrolidin-3-yl Bulky phenylethyl group may enhance target specificity; stereochemistry (R/S) impacts activity.

Pharmacological Activity and Binding Interactions

  • Hydrogen Bonding : The pyrrolidin-3-yl group in the target compound likely participates in hydrogen bonding with biomolecules, akin to 1,3,4-oxadiazole derivatives, which exhibit superior enzyme binding via oxygen-mediated interactions . However, 1,2,4-oxadiazoles may compensate through substituent flexibility (e.g., propyl’s hydrophobicity).
  • Antiviral Potential: Compounds 1a/1b, featuring pyridyl and phenylethyl-pyrrolidinyl groups, inhibit SARS-CoV-2 replication, suggesting that bulky substituents at position 5 may enhance antiviral efficacy . The target compound’s propyl group, while less sterically demanding, could improve pharmacokinetic profiles.
  • Antimicrobial and Anticancer Activities : Pyridine-containing analogs (e.g., 2-(5-Propyl-1,2,4-oxadiazol-3-yl)pyridine) may leverage aromaticity for DNA intercalation or enzyme inhibition, whereas cyclopropyl derivatives (e.g., 5-cyclopropyl-3-pyridin-3-yl-1,2,4-oxadiazole) could exploit ring strain for covalent binding .

Physicochemical and Pharmacokinetic Properties

  • Stereochemical Effects : Compounds 1a/1b demonstrate that stereochemistry at the pyrrolidine ring (R vs. S) critically influences antiviral activity, a factor relevant to the target compound’s pyrrolidin-3-yl configuration .
  • Metabolic Stability : 1,2,4-Oxadiazoles generally exhibit higher metabolic stability than 1,3,4-isomers due to reduced ring strain, favoring prolonged half-life .

Biological Activity

5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structure of the oxadiazole ring contributes to its diverse pharmacological properties, which include antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure

The chemical structure of 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be represented as follows:

C9H13N3O\text{C}_9\text{H}_{13}\text{N}_3\text{O}

This compound features a pyrrolidine moiety attached to the oxadiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that 5-propyl derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Pathogen
5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole0.0195E. coli
Other Pyrrolidine Derivatives0.0048 - 0.025S. aureus, Bacillus mycoides

Anticancer Activity

The anticancer potential of 5-propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been explored through various studies focusing on its role as a RET kinase inhibitor. RET kinases are implicated in several types of cancers, and compounds with oxadiazole structures have shown promise in inhibiting their activity. For example, certain oxadiazole derivatives have demonstrated moderate to high potency in ELISA-based kinase assays . The inhibition of cell proliferation driven by RET mutations indicates a potential therapeutic application in cancer treatment.

Case Studies

Several case studies highlight the biological activity of related oxadiazole compounds:

  • Antimicrobial Efficacy : A study evaluated a series of pyrrole derivatives containing oxadiazoles and found that they exhibited potent antimicrobial activity against Mycobacterium tuberculosis, with MIC values as low as 5 µM .
  • Cancer Cell Proliferation : In research focused on RET kinase inhibitors, compounds similar to 5-propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole were shown to significantly reduce cell proliferation in various cancer cell lines .

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